2-Phenoxyethyl 2-oxopropanoate
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Overview
Description
2-Phenoxyethyl 2-oxopropanoate is an organic compound with the molecular formula C11H12O4. It is a colorless liquid that is used in various chemical and industrial applications. This compound is known for its unique chemical structure, which includes both ester and ether functionalities.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Phenoxyethyl 2-oxopropanoate can be synthesized through the esterification of 2-phenoxyethanol with 2-oxopropanoic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then subjected to distillation to separate the desired product from any unreacted starting materials and by-products. The purity of the final product is ensured through various analytical techniques such as gas chromatography and mass spectrometry.
Chemical Reactions Analysis
Types of Reactions
2-Phenoxyethyl 2-oxopropanoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require the use of strong acids or bases as catalysts.
Major Products Formed
Oxidation: Oxidation of this compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction typically yields alcohols.
Substitution: Substitution reactions can produce a variety of derivatives depending on the substituent introduced.
Scientific Research Applications
2-Phenoxyethyl 2-oxopropanoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of inflammatory diseases.
Industry: It is used in the manufacture of various industrial products, including coatings, adhesives, and plasticizers.
Mechanism of Action
The mechanism of action of 2-Phenoxyethyl 2-oxopropanoate involves its interaction with specific molecular targets and pathways. The ester group in the compound can undergo hydrolysis to release 2-phenoxyethanol and 2-oxopropanoic acid, which can then participate in various biochemical processes. The phenoxy group is known to exhibit antimicrobial properties, which contribute to the compound’s effectiveness as a preservative and disinfectant.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-oxopropanoate:
2-Phenoxyethanol: This compound contains the phenoxy group but lacks the ester functionality.
Uniqueness
2-Phenoxyethyl 2-oxopropanoate is unique due to the presence of both ester and ether functionalities in its structure. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds. Additionally, the phenoxy group imparts specific biological activities that are not observed in compounds lacking this group.
Properties
CAS No. |
60359-42-4 |
---|---|
Molecular Formula |
C11H12O4 |
Molecular Weight |
208.21 g/mol |
IUPAC Name |
2-phenoxyethyl 2-oxopropanoate |
InChI |
InChI=1S/C11H12O4/c1-9(12)11(13)15-8-7-14-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3 |
InChI Key |
FBHKSZTZJUMWSE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=O)OCCOC1=CC=CC=C1 |
Origin of Product |
United States |
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